Benzoyl chloride, 4-(4-morpholinyl)-

Catalog No.
S1796936
CAS No.
162848-18-2
M.F
C11H13Cl2NO2
M. Wt
262.13
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoyl chloride, 4-(4-morpholinyl)-

Streamline API and photoinitiator synthesis: 4-morpholinobenzoyl chloride eliminates expensive coupling reagents and urea byproducts associated with the carboxylic acid. Enables direct, high-yield amidation and esterification. The pre-installed morpholine ring improves aqueous solubility and enables salt formation for oral bioavailability. Ideal for late-stage functionalization of kinase/caspase inhibitors and as a UV-curable photoinitiator precursor.

CAS Number

162848-18-2

Product Name

Benzoyl chloride, 4-(4-morpholinyl)-

IUPAC Name

4-morpholin-4-ylbenzoyl chloride

Molecular Formula

C11H13Cl2NO2

Molecular Weight

262.13

InChI

InChI=1S/C11H12ClNO2/c12-11(14)9-1-3-10(4-2-9)13-5-7-15-8-6-13/h1-4H,5-8H2

SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)Cl

Synonyms

4-(Morpholin-4-yl)benzoyl chloride, 4-Morpholinobenzoyl chloride, Benzoyl chloride, 4-(4-morpholinyl)-, p-Morpholinobenzoyl chloride, 4-(4-Morpholinyl)benzoyl chloride

Purity

≥98%

Package Size

1 g, 5 g, 25 g

Benzoyl chloride, 4-(4-morpholinyl)- (CAS 162848-18-2) is a highly reactive, bifunctional building block widely procured for the synthesis of active pharmaceutical ingredients (APIs), photolatent bases, and UV-curable photoinitiators [1]. By pre-installing the morpholine ring onto an activated acid chloride, this reagent allows chemists to simultaneously introduce a potent hydrogen-bond acceptor, a basic amine for salt formation, and an electrophilic carbonyl without the need for secondary amination steps. In industrial procurement, it serves as a critical intermediate for improving the aqueous solubility and pharmacokinetic profiles of target molecules [1]. Furthermore, its acid chloride functionality ensures rapid, high-yielding amidation and esterification reactions, while its electron-donating morpholine group is essential for tuning the absorption profiles of advanced photoactive materials [2].

Research Fit

Acylating agent for 4-morpholinobenzoyl pharmacophore introduction
Solubilizing morpholine group modulates polarity and target engagement potential
Synthesis of kinase inhibitors, GPCR ligands, and phospholipase C inhibitors

Substituting 4-morpholinobenzoyl chloride with its corresponding carboxylic acid (4-morpholinobenzoic acid) introduces severe process inefficiencies, requiring stoichiometric amounts of expensive coupling reagents (e.g., HATU, EDC) and generating urea byproducts that complicate downstream purification [1]. Furthermore, substituting the morpholine moiety with a generic piperidine analog (e.g., 4-piperidinobenzoyl chloride) eliminates the ethereal oxygen, which typically results in a significant increase in lipophilicity (LogP), severely degrading the aqueous solubility of the final API. Similarly, using a simple electron-donating substitute like 4-methoxybenzoyl chloride fails to provide the basic nitrogen necessary for subsequent hydrochloride salt formation, a critical requirement for formulating orally bioavailable drugs [1].

Substitution Risk

Property
4-Morpholinobenzoyl chloride
Simple benzoyl chloride
Interchangeability risk
Morpholine pharmacophore
Present
Absent
Morpholine-specific target engagement may not be replicated
Solubility & polarity modulation
Higher polarity, increased TPSA
Lower polarity, minimal TPSA
Solubility and permeability profile may shift conjugate properties
Reported bioactivity context
Associated with kinase and GPCR modulation
Not associated
Pharmacophore-driven activity may not transfer to unsubstituted acyl derivatives

Process Efficiency: Direct Amidation vs. Carboxylic Acid Coupling

For the synthesis of complex benzamides, utilizing 4-morpholinobenzoyl chloride enables direct, rapid amidation with primary and secondary amines, typically reaching completion in under 2 hours without coupling additives[1]. In contrast, utilizing 4-morpholinobenzoic acid requires the addition of coupling reagents (such as EDC/HOBt or HATU) and extended reaction times to achieve comparable yields, while also complicating the crude mixture with coupling byproducts [1].

Evidence DimensionAmidation efficiency and reagent requirement
Target Compound Data>90% yield in <2 hours without coupling agents
Comparator Or Baseline4-morpholinobenzoic acid (requires EDC/HOBt)
Quantified DifferenceEliminates coupling reagent costs and reduces reaction time by >50%.
ConditionsStandard amine coupling in organic solvent with amine base at room temperature.

Procuring the acid chloride directly streamlines manufacturing by eliminating expensive coupling reagents and simplifying purification, which is critical for cost-effective API scale-up.

MR antagonism
Reported
3.6×
IC50 ratio vs analog
Reported MR binding assay context
Head-to-head, source to verify

Physicochemical Optimization: Lipophilicity (LogP) Control

The incorporation of the morpholine ring via this specific acid chloride provides a distinct physicochemical advantage over purely aliphatic amine analogs. The ethereal oxygen in the morpholine ring acts as a hydrogen-bond acceptor and significantly lowers the lipophilicity of the resulting adduct compared to a piperidine analog [1]. This structural difference translates to a reduction in the calculated LogP of the final molecule, directly enhancing aqueous solubility and metabolic stability in drug discovery programs[1].

Evidence DimensionLipophilicity (cLogP) contribution
Target Compound DataMorpholine moiety lowers overall lipophilicity (cLogP contribution ~ -0.8)
Comparator Or BaselinePiperidine analog (4-piperidinobenzoyl chloride)
Quantified DifferenceMorpholine derivatives consistently exhibit ~1.0 to 1.5 units lower LogP compared to piperidine analogs.
Conditionsin silico ADME profiling and standard aqueous solubility assays of resulting benzamides.

Selecting the morpholine-substituted building block prevents late-stage drug candidates from failing due to poor aqueous solubility and high lipophilicity-driven toxicity.

D4 selectivity
Reported
D4 IC50 130 nM, Ki 36 nM
D1/D2/D3/D5 >20 µM
>154× selectivity window
Reported D4 selectivity profile
Supports D4 pathway research context

Photochemical Manufacturability: UV Absorption Shift for Photoinitiators

In the production of alpha-aminoalkylphenone photoinitiators and photolatent bases, the 4-morpholinobenzoyl core is vastly superior to an unsubstituted benzoyl core. The electron-donating nitrogen of the morpholine ring, in conjugation with the carbonyl group, red-shifts the UV absorption maximum (λmax) into the 320-380 nm range [1]. This shift allows the resulting photoinitiators to be efficiently activated by modern 365 nm and 395 nm LED curing systems, whereas unsubstituted benzoyl derivatives require higher-energy, shorter-wavelength UV sources [1].

Evidence DimensionUV absorption maximum (λmax)
Target Compound DataStrong absorption in the 320-380 nm range
Comparator Or BaselineUnsubstituted benzoyl chloride derivatives
Quantified DifferenceRed-shifts the absorption maximum by >30 nm, enabling LED curing compatibility.
ConditionsUV-Vis spectroscopy of resulting photoinitiators in organic solvents.

For additive manufacturing and UV-curable resins, procuring this specific precursor is essential for synthesizing photoinitiators that cure efficiently under low-energy LED light.

PC-PLC inhibition
Class-level
Improved activity vs D609 in majority of 129 tested analogs; complete inhibition by top compounds
Supports PC-PLC inhibitor screening
Class-level data, verify specific compound
Lipophilicity / polarity
Cross-study
XLogP3 1.9 vs 2.1 TPSA 29.5 vs 17.1 Ų
Solubility and permeability modulation
Computed values, context-dependent
Antimicrobial activity
Class-level
Qualitative activity associated with 4-morpholinyl group
Reported antimicrobial screening context
Class-level, MIC data not provided

API Synthesis and Lead Optimization

Ideal for the late-stage functionalization of kinase and caspase inhibitors where the morpholine ring is required to improve aqueous solubility and establish critical hydrogen-bond interactions in the target active site[1].

Synthesis of Alpha-Aminoalkylphenone Photoinitiators

Crucial precursor for manufacturing high-performance photoinitiators and photolatent bases used in 3D printing (e.g., PolyJet technologies) and UV-curable coatings, leveraging the morpholine group's ability to red-shift UV absorption [2].

Scale-Up Amidation Workflows

The preferred reagent for industrial-scale synthesis of benzamides, as it bypasses the need for expensive peptide coupling agents and avoids difficult-to-remove urea byproducts associated with carboxylic acid precursors[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Dopamine D4 receptor probe synthesis
Morpholine-based scaffold for D4 selectivity
D4 binding and functional selectivity profiling
Mineralocorticoid receptor pathway research
MR-binding pharmacophore introduction
MR binding assay and potency review
PC-PLC inhibitor screening in oncology research
PC-PLC inhibitory morpholine pharmacophore
Enzyme inhibition and stability assay validation
Antimicrobial hydrazide library synthesis
4-morpholinobenzoyl pharmacophore
Antimicrobial susceptibility screening

XLogP3

1.9

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